molecular formula C9H14O2 B13083281 1-Cyclobutylpentane-1,3-dione

1-Cyclobutylpentane-1,3-dione

Cat. No.: B13083281
M. Wt: 154.21 g/mol
InChI Key: QSXLVXCRACZIKC-UHFFFAOYSA-N
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Description

1-Cyclobutylpentane-1,3-dione is an organic compound with the molecular formula C9H14O2 It is characterized by a cyclobutyl group attached to a pentane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclobutylpentane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl ketone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. High-temperature gas-phase reactions can also be employed, where cyclobutylvinyl acetate is exposed to temperatures ranging from 300 to 600°C .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclobutylpentane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclobutylpentane-1,3-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,3-dione: Similar in structure but lacks the cyclobutyl group.

    Cyclohexane-1,3-dione: Contains a six-membered ring instead of a four-membered cyclobutyl group.

    Cyclobutylbutane-1,3-dione: Similar but with a different carbon chain length.

Uniqueness

1-Cyclobutylpentane-1,3-dione is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-cyclobutylpentane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-2-8(10)6-9(11)7-4-3-5-7/h7H,2-6H2,1H3

InChI Key

QSXLVXCRACZIKC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1CCC1

Origin of Product

United States

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